molecular formula C21H24N2O B2979417 1-(Naphthalene-1-carbonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415525-35-6

1-(Naphthalene-1-carbonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2979417
CAS No.: 2415525-35-6
M. Wt: 320.436
InChI Key: LBODPCJMEBJSRS-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-carbonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a naphthalene moiety, a cyclopentane ring fused with a pyrrole, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-carbonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carbonyl chloride, which reacts with an appropriate azetidine derivative under controlled conditions. The cyclopentane-pyrrole moiety can be introduced through a series of cyclization and condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

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Properties

IUPAC Name

[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-21(20-10-4-6-15-5-1-2-9-19(15)20)23-13-18(14-23)22-11-16-7-3-8-17(16)12-22/h1-2,4-6,9-10,16-18H,3,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBODPCJMEBJSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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